molecular formula C17H16N4O3S B12036682 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-49-4

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12036682
CAS No.: 478256-49-4
M. Wt: 356.4 g/mol
InChI Key: AIMAYCCNZFXPDL-VCHYOVAHSA-N
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Description

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and 2-hydroxy-3-methoxybenzaldehyde. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activities. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that it possesses moderate to strong antibacterial properties, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Triazole derivatives have been reported to demonstrate anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this triazole derivative have also been investigated. It has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Fluorescent Chemo-sensors

The structural features of triazole compounds allow them to be used as fluorescent chemosensors for detecting metal ions. The incorporation of functional groups such as hydroxyl and methoxy enhances their sensitivity and selectivity towards specific ions .

Polymer Chemistry

Compounds like 4-((2-hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be integrated into polymer matrices to impart desirable properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Büyükkidan et al., several triazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Compound NameActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound AModerateWeak
Compound BStrongModerate
Target CompoundModerateStrong

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various triazole derivatives. The studies demonstrated that certain modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the benzylidene moiety

Biological Activity

The compound 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation of 2-hydroxy-3-methoxybenzaldehyde with appropriate amines and thiones. The synthesis typically involves refluxing the reactants in an organic solvent, followed by purification methods such as crystallization or chromatography.

Table 1: Synthesis Conditions

ReactantsSolventTemperatureYield (%)
2-Hydroxy-3-methoxybenzaldehyde + AminesMethanolReflux78
Thione derivatives + AldehydesEthanolRoom Temp75

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study reported that the compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Antioxidant Properties

The antioxidant potential of this compound has also been explored. Triazole derivatives often exhibit free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

  • Research Findings : In vitro assays indicated that the compound showed substantial DPPH radical scavenging activity, highlighting its potential as an antioxidant agent .

Antiproliferative Effects

The antiproliferative activity of triazole derivatives has gained attention in cancer research. The compound's ability to inhibit cell growth in various cancer cell lines has been documented.

  • Study Outcome : In a recent study, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be significantly influenced by their structural features. Modifications in substituents on the benzylidene moiety or variations in the triazole ring can enhance or diminish their biological efficacy.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups on the aromatic rings generally enhance antimicrobial activity.
  • Ring Modifications : Alterations in the triazole ring can lead to improved antiproliferative effects, as observed with certain derivatives showing enhanced activity against specific cancer cell lines .

Properties

CAS No.

478256-49-4

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O3S/c1-23-13-8-4-3-7-12(13)16-19-20-17(25)21(16)18-10-11-6-5-9-14(24-2)15(11)22/h3-10,22H,1-2H3,(H,20,25)/b18-10+

InChI Key

AIMAYCCNZFXPDL-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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